N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the pyridine ring: Using a nucleophilic substitution reaction where the thiazole intermediate reacts with 4-methylpyridine.
Formation of the furan ring: Through a cyclization reaction involving a suitable precursor.
Final coupling: The furan and thiazole-pyridine intermediates are coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Discovery: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Diagnostics: Use in imaging and diagnostic assays.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide analogs: Compounds with slight modifications in the furan, thiazole, or pyridine rings.
Other thiazole-containing compounds: Such as thiazole-based antibiotics or antifungal agents.
Other furan-containing compounds: Such as furan-based natural products or synthetic derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-5-17-14(7-11)20-16-19-12(10-23-16)8-15(21)18-9-13-3-2-6-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCPFZIPBBJMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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